molecular formula C11H13NO4 B13833484 2-Benzamido-2-hydroxybutyric acid

2-Benzamido-2-hydroxybutyric acid

Cat. No.: B13833484
M. Wt: 223.22 g/mol
InChI Key: AVMDEKLCSNVWTD-UHFFFAOYSA-N
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Description

2-Benzamido-2-hydroxybutyric acid is a compound of significant interest in various scientific fields It is a derivative of butyric acid, characterized by the presence of both an amide and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-2-hydroxybutyric acid typically involves the reaction of benzamide with 2-hydroxybutyric acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an organic solvent at a controlled temperature to optimize the reaction rate and product formation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques such as biocatalysis. For instance, recombinant Escherichia coli strains can be engineered to produce the compound through a cascade biocatalysis system. This method not only enhances the yield but also ensures the production of optically pure enantiomers, which are crucial for specific applications .

Chemical Reactions Analysis

Types of Reactions: 2-Benzamido-2-hydroxybutyric acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine.

Scientific Research Applications

2-Benzamido-2-hydroxybutyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzamido-2-hydroxybutyric acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    2-Hydroxybutyric acid: This compound is structurally similar but lacks the benzamido group.

    Benzamide: It shares the benzamido group but lacks the hydroxyl and butyric acid components.

    2-Benzamido-2-hydroxypropionic acid: This compound is similar but has a different carbon chain length.

Uniqueness: 2-Benzamido-2-hydroxybutyric acid is unique due to the presence of both the benzamido and hydroxyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in the synthesis of chiral compounds and biodegradable materials .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-benzamido-2-hydroxybutanoic acid

InChI

InChI=1S/C11H13NO4/c1-2-11(16,10(14)15)12-9(13)8-6-4-3-5-7-8/h3-7,16H,2H2,1H3,(H,12,13)(H,14,15)

InChI Key

AVMDEKLCSNVWTD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)(NC(=O)C1=CC=CC=C1)O

Origin of Product

United States

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